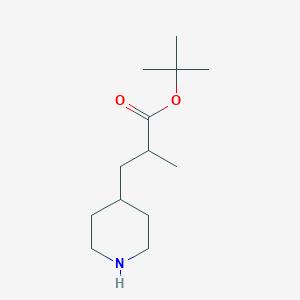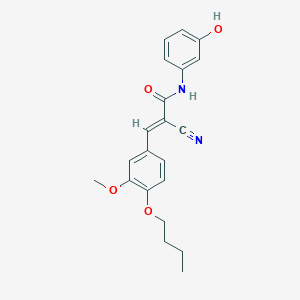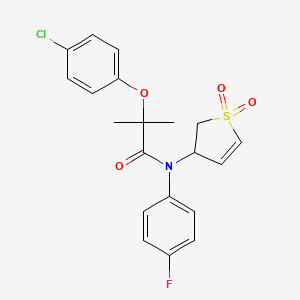
4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its molecular formula, the type and number of bonds, its stereochemistry, and its conformation.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
The disposition and metabolism of related compounds, such as SB-649868, have been extensively studied in humans. These studies are crucial for understanding the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents. For instance, the metabolism of SB-649868, an orexin receptor antagonist, involves oxidation and rearrangement of the benzofuran ring, indicating complex metabolic pathways that are essential for drug development and safety evaluation (Renzulli et al., 2011).
Synthesis of Novel Pharmaceutical Agents
The synthesis of new chemical entities derived from structural modifications of "4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" has led to the discovery of compounds with potential anti-inflammatory, analgesic, antitubercular, and antibacterial activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities and Mechanisms of Action
The compound and its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. These studies contribute to the understanding of their mechanisms of action at the molecular level, which is fundamental for the rational design of drugs targeting specific biological pathways. For instance, urea and thiourea derivatives of piperazine doped with febuxostat exhibited promising antiviral and antimicrobial activities, underscoring the compound's potential in addressing infectious diseases (Krishna Reddy et al., 2013).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, and the hazards associated with its use.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please note that this is a general approach and the specific details would vary depending on the compound . For “4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide”, you may need to consult specialized databases or scientific literature for more detailed information. It’s also possible that this compound is novel and hasn’t been extensively studied yet. In that case, experimental studies would be needed to gather this information.
Propiedades
IUPAC Name |
4-[[(3,5-dimethoxyphenyl)carbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(28)24-14-15-7-9-27(10-8-15)22(29)26-17-5-3-16(23)4-6-17/h3-6,11-13,15H,7-10,14H2,1-2H3,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZYKVWEKIGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3,5-dimethoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)

![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)
![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)

![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)